molecular formula C12H16N2O3 B13605818 3-(3-Methyl-2-nitrophenoxy)piperidine

3-(3-Methyl-2-nitrophenoxy)piperidine

Cat. No.: B13605818
M. Wt: 236.27 g/mol
InChI Key: SEUXLUIGFZAFFL-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-nitrophenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-nitrophenoxy)piperidine typically involves the reaction of 3-methyl-2-nitrophenol with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-nitrophenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst, sodium borohydride.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

3-(3-Methyl-2-nitrophenoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-nitrophenoxy)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or toxicity. The piperidine ring can also modulate the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-2-nitrophenoxy)piperidine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-(3-methyl-2-nitrophenoxy)piperidine

InChI

InChI=1S/C12H16N2O3/c1-9-4-2-6-11(12(9)14(15)16)17-10-5-3-7-13-8-10/h2,4,6,10,13H,3,5,7-8H2,1H3

InChI Key

SEUXLUIGFZAFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCCNC2)[N+](=O)[O-]

Origin of Product

United States

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